4-Methylthiopiperidine
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Overview
Description
4-Methylthiopiperidine is an organic compound with the molecular formula C6H13NS It is a derivative of piperidine, where a methylthio group is attached to the fourth carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylthiopiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl sulfide under appropriate conditions. This reaction typically occurs in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is designed to be environmentally friendly, with minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
4-Methylthiopiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methylthiopiperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 4-Methylthiopiperidine but without the methylthio group.
Pyrrolidine: Another heterocyclic amine with a five-membered ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: this compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and reactions that are not possible with other similar compounds. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methylsulfanylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFYICOOQBENDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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